molecular formula C8H14ClNO2 B6193996 (2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride CAS No. 2679950-30-0

(2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride

Cat. No.: B6193996
CAS No.: 2679950-30-0
M. Wt: 191.7
InChI Key:
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Description

(2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO2 and its molecular weight is 191.7. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopentadiene", "Ethyl acrylate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether", "Acetic acid", "Sodium acetate", "Ammonium chloride" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with ethyl acrylate in the presence of a catalytic amount of a Lewis acid to form the Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is reduced with sodium borohydride to form the corresponding alcohol.", "Step 3: The alcohol is converted to the corresponding chloride using thionyl chloride.", "Step 4: The chloride is reacted with aqueous ammonia to form the corresponding amine.", "Step 5: The amine is protected as the Boc derivative using Boc anhydride and a base such as sodium hydroxide.", "Step 6: The Boc-protected amine is deprotected using hydrochloric acid to form the free amine.", "Step 7: The free amine is reacted with acetic acid and sodium acetate to form the corresponding acetate salt.", "Step 8: The acetate salt is treated with hydrochloric acid to form the hydrochloride salt of (2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid." ] }

CAS No.

2679950-30-0

Molecular Formula

C8H14ClNO2

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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